1-Benzyl-1H-indole-2,3-dione
CAS No.: 1217-89-6
Cat. No.: VC20981197
Molecular Formula: C15H11NO2
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217-89-6 |
---|---|
Molecular Formula | C15H11NO2 |
Molecular Weight | 237.25 g/mol |
IUPAC Name | 1-benzylindole-2,3-dione |
Standard InChI | InChI=1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)16(15(14)18)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Standard InChI Key | SIISFRLGYDVIRG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |
Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |
Introduction
Structural and Physical Properties
1-Benzyl-1H-indole-2,3-dione (C₁₅H₁₁NO₂) is a solid crystalline compound with distinctive chemical and physical characteristics. The molecular structure consists of an indole core with a benzyl substituent at the N-1 position and ketone functionalities at the C-2 and C-3 positions, creating a 2,3-dione system.
Molecular Identification
The compound is identified through various chemical identifiers, establishing its unique chemical signature in the scientific literature.
Parameter | Value |
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Molecular Formula | C₁₅H₁₁NO₂ |
CAS Number | 1217-89-6 |
SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |
InChI | InChI=1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)16(15(14)18)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChIKey | SIISFRLGYDVIRG-UHFFFAOYSA-N |
Physical Properties
The physical properties of 1-Benzyl-1H-indole-2,3-dione are critical for its characterization, handling, and application in various chemical processes.
Collision Cross Section Data
Advanced mass spectrometry techniques provide collision cross section (CCS) data for various adducts of 1-Benzyl-1H-indole-2,3-dione, which is particularly useful for analytical identification.
Synthesis Methods
The synthesis of 1-Benzyl-1H-indole-2,3-dione typically involves the N-benzylation of isatin (1H-indole-2,3-dione) through various reaction pathways. The most common approach utilizes alkylation reactions with benzyl halides.
Standard Synthetic Route
The most direct synthesis route involves the reaction of isatin with benzyl halides in the presence of a suitable base. This N-alkylation proceeds via an SN2 mechanism, resulting in the selective benzylation at the nitrogen atom of the indole ring.
Reaction Conditions
A typical synthesis protocol for 1-Benzyl-1H-indole-2,3-dione involves the following steps:
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Dissolution of isatin in an aprotic polar solvent (typically DMF)
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Addition of a base (commonly sodium hydride) at low temperature (0°C)
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Dropwise addition of benzyl bromide or benzyl iodide
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Gradual warming to room temperature with continued stirring
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Quenching, extraction, and purification steps
The reaction typically provides high yields (>80%) of the desired product .
Detailed Synthesis Example
A representative synthesis procedure, adapted from literature protocols, demonstrates the practical aspects of preparing 1-Benzyl-1H-indole-2,3-dione:
"To a stirred solution of isatin (10 g, 67 mmol) in dry DMF (100 ml) at 0°C was added NaH (2.1 g, 87.5 mmol) step wise. The solution was stirred for 1 hour at 0°C. The benzyl bromide was added dropwise. After addition, the reaction was stirred at room temperature for 3 hours. The reaction mixture was quenched with ice water, and the phases were separated. The reaction mixture was extracted with EtOAc. The combined organic extracts were washed with water and brine, dried over anhydrous sodium sulphate, filtered and concentrated in vacuo. The residue was purified by column chromatography, with an isocratic elution of 40% ethyl acetate in petroleum ether to afford the title compound as an off-white to light yellow solid."
This synthetic approach can be adapted for the preparation of various N-benzylated isatin derivatives by using substituted benzyl halides or modified isatin starting materials.
Chemical Reactivity
1-Benzyl-1H-indole-2,3-dione demonstrates rich chemical reactivity, primarily due to the presence of the reactive carbonyl functionalities and the indole core structure.
Reactivity of Carbonyl Groups
The C-3 carbonyl group in 1-Benzyl-1H-indole-2,3-dione is particularly reactive toward nucleophiles due to its ketone nature and electronic properties. This reactivity forms the basis for many transformations:
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Condensation reactions with amines, hydrazines, and hydroxylamine to form imines, hydrazones, and oximes
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Nucleophilic addition reactions with organometallic reagents
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Reduction reactions to form the corresponding alcohols
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Aldol-type reactions at the C-3 position
The C-2 carbonyl group, being part of an amide functionality, exhibits reduced reactivity compared to the C-3 ketone carbonyl .
Formation of Schiff Bases and Hydrazones
One of the most significant reactions of 1-Benzyl-1H-indole-2,3-dione is the formation of Schiff bases and hydrazones through condensation with primary amines and hydrazines, respectively. These reactions occur predominantly at the C-3 carbonyl position:
"A high-yield synthesis of some novel isatin-3-acylhydrazones on the base of 5-ethylisatin derivatives and Girard's reagent T is described. Antimicrobial activity preliminary SAR study of both 1-benzylated isatins and water-soluble hydrazones was established."
These derivatives have shown potential applications in medicinal chemistry, particularly as antimicrobial agents.
Biological and Pharmacological Activities
1-Benzyl-1H-indole-2,3-dione and its derivatives exhibit diverse biological activities, making them compounds of significant interest in medicinal chemistry and drug discovery.
Antimicrobial Properties
Multiple studies have investigated the antimicrobial potential of 1-Benzyl-1H-indole-2,3-dione and its derivatives:
"Most of the synthesized compounds showed weak activities against Gram-negative bacteria while compounds exhibited good activities against Gram-positive bacteria. On the other hand, compound emerged as the most active compound towards Candida albicans (C. albicans), with an MIC value of 3.9 µg/mL, and compound as the most active congener towards Asperagillus niger (A. niger), with an MIC value of 15.6 µg/mL."
Research has shown that specific structural modifications to the 1-benzylisatin scaffold can enhance antimicrobial activity, particularly against gram-positive bacteria and certain fungal strains.
Structure-Activity Relationships
Studies examining the structure-activity relationships of 1-benzylisatin derivatives have revealed several key insights:
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Introduction of halogen substituents (particularly chloro and fluoro groups) on the benzyl ring can enhance antimicrobial activity
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Modification of the C-3 position through condensation reactions often results in compounds with improved biological profiles
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Water-soluble derivatives, such as those containing quaternary ammonium functionalities, demonstrate enhanced bioavailability and activity profiles
"The most active against Staphylococcus aureus and Bacillus cereus are ammonium salts bearing 3,4-dichloro- or 4-CF₃ substituents in benzyl fragment."
These structure-activity relationships provide valuable guidance for the rational design of new 1-benzylisatin-based bioactive compounds.
Applications in Organic Synthesis
1-Benzyl-1H-indole-2,3-dione serves as an important building block in organic synthesis, providing access to diverse molecular frameworks through various transformations.
Synthesis of Heterocyclic Compounds
The 1-benzylisatin scaffold serves as a versatile intermediate for the synthesis of complex heterocyclic systems through condensation reactions, cycloadditions, and rearrangements. These transformations can lead to molecules with potential biological activities and pharmaceutical applications .
Molecular Hybridization Approaches
Molecular hybridization strategies employing 1-Benzyl-1H-indole-2,3-dione have been utilized to develop new bioactive compounds:
"Molecular hybridization has a wide application in medicinal chemistry to obtain new biologically active compounds. New isatin-indole molecular hybrids have been synthesized and characterized by various spectroscopic tools."
This approach combines the structural features of 1-benzylisatin with other pharmacophores to create novel compounds with enhanced or synergistic biological activities.
Analytical Characterization
The analytical characterization of 1-Benzyl-1H-indole-2,3-dione is essential for confirming its structure, assessing purity, and monitoring reactions involving this compound.
Spectroscopic Analysis
Various spectroscopic techniques are employed for the characterization of 1-Benzyl-1H-indole-2,3-dione:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass spectrometry (MS)
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UV-Visible spectroscopy
These techniques provide complementary information about the structural features and purity of the compound .
Chromatographic Analysis
Chromatographic methods, particularly Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are commonly used for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume